molecular formula C16H23NO3S2 B2385994 N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-5,6,7,8-TETRAHYDRONAPHTHALENE-2-SULFONAMIDE CAS No. 1448058-64-7

N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-5,6,7,8-TETRAHYDRONAPHTHALENE-2-SULFONAMIDE

Cat. No.: B2385994
CAS No.: 1448058-64-7
M. Wt: 341.48
InChI Key: GHTWTGJYTMHDPU-UHFFFAOYSA-N
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Description

N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-5,6,7,8-TETRAHYDRONAPHTHALENE-2-SULFONAMIDE is a complex organic compound with a unique structure that combines elements of both sulfur and nitrogen chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-5,6,7,8-TETRAHYDRONAPHTHALENE-2-SULFONAMIDE typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

    Formation of the tetrahydrothiophene ring: This can be achieved through a cyclization reaction involving a suitable diene and a thiol.

    Methoxylation: Introduction of the methoxy group can be done using methanol in the presence of an acid catalyst.

    Sulfonamide formation: The final step involves the reaction of the methoxytetrahydrothiophene derivative with a sulfonyl chloride in the presence of a base to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-5,6,7,8-TETRAHYDRONAPHTHALENE-2-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-5,6,7,8-TETRAHYDRONAPHTHALENE-2-SULFONAMIDE has several applications in scientific research:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors that interact with sulfonamide groups.

    Materials Science: The unique structural features of this compound make it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies to understand the interaction of sulfonamide compounds with biological systems, including enzyme inhibition and protein binding.

Mechanism of Action

The mechanism of action of N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-5,6,7,8-TETRAHYDRONAPHTHALENE-2-SULFONAMIDE involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The methoxy group and the tetrahydrothiophene ring can also contribute to the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzamide: Similar structure but with a benzamide group instead of a sulfonamide group.

    N-((3-methoxytetrahydrothiophen-3-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide group.

Uniqueness

N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-5,6,7,8-TETRAHYDRONAPHTHALENE-2-SULFONAMIDE is unique due to the presence of both a sulfonamide group and a tetrahydrothiophene ring, which can provide distinct chemical and biological properties compared to other similar compounds

Properties

IUPAC Name

N-[(3-methoxythiolan-3-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3S2/c1-20-16(8-9-21-12-16)11-17-22(18,19)15-7-6-13-4-2-3-5-14(13)10-15/h6-7,10,17H,2-5,8-9,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHTWTGJYTMHDPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSC1)CNS(=O)(=O)C2=CC3=C(CCCC3)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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